molecular formula C19H15ClFN3O2S2 B2789829 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326861-69-1

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2789829
CAS No.: 1326861-69-1
M. Wt: 435.92
InChI Key: QVROAKVYULHROP-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C19H15ClFN3O2S2 and its molecular weight is 435.92. The purity is usually 95%.
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Biological Activity

The compound 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15ClFN2O2S\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_2\text{O}_2\text{S}

This structure includes a pyrimidine ring fused with a benzothiazine moiety, which is crucial for its biological activity. The presence of the chloro and fluorobenzyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 10 to 25 µM against human leukemia cells .

CompoundCell LineIC50 (µM)
Compound AHL-60 (Leukemia)15
Compound BMCF-7 (Breast)20
Compound CA549 (Lung)25

Antimicrobial Activity

The compound's potential antimicrobial effects have been evaluated against a range of pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32 to 64 µg/mL .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cellular processes:

  • Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Protein Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in signaling pathways critical for cell survival and proliferation.

Study on Anticancer Efficacy

A recent study conducted on a series of pyrimidine-benzothiazine derivatives, including our compound of interest, revealed that these compounds induced apoptosis in cancer cells through the activation of caspases . The study utilized flow cytometry to assess apoptosis levels and found that treatment with the compound resulted in a significant increase in early apoptotic cells compared to control groups.

Evaluation of Antimicrobial Properties

In another study, the antimicrobial efficacy was tested using a disk diffusion method against a panel of bacterial strains. The results indicated that the compound exhibited significant zones of inhibition compared to standard antibiotics .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-8-13(21)9-15(12)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVROAKVYULHROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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